4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol
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Overview
Description
4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a hydroxyl group attached to the isoquinoline core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxyl group can be introduced through a selective hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine:
Uniqueness
4-(4-Fluorophenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
656233-90-8 |
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Molecular Formula |
C16H12FNO2 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C16H12FNO2/c1-20-16-12-3-2-4-14(19)15(12)13(9-18-16)10-5-7-11(17)8-6-10/h2-9,19H,1H3 |
InChI Key |
HECDAANTYIADAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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